Cas no 2006183-09-9 (6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine)

6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine is a pyridine derivative featuring a cyclopropylmethoxy substituent at the 6-position and a trifluoromethyl group at the 5-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural motifs, which can enhance binding affinity and metabolic stability. The trifluoromethyl group contributes to electron-withdrawing effects, potentially improving reactivity and selectivity in synthetic applications. The cyclopropylmethoxy moiety may influence lipophilicity and conformational stability. This intermediate is valuable for the development of bioactive molecules, particularly in the design of kinase inhibitors or other targeted therapeutics. Its well-defined structure allows for precise modifications in medicinal chemistry workflows.
6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine structure
2006183-09-9 structure
Product Name:6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine
CAS No:2006183-09-9
MF:C10H11F3N2O
MW:232.202352762222
MDL:MFCD31811282
CID:4783141
Update Time:2025-08-02

6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine
    • MDL: MFCD31811282
    • Inchi: 1S/C10H11F3N2O/c11-10(12,13)8-3-7(14)4-15-9(8)16-5-6-1-2-6/h3-4,6H,1-2,5,14H2
    • InChI Key: ZQWOOLZSNJDRGV-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=CN=C1OCC1CC1)N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 243
  • XLogP3: 2.1
  • Topological Polar Surface Area: 48.1

6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
196194-2.500g
6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine, 95%
2006183-09-9 95%
2.500g
$1816.00 2023-09-07

Additional information on 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine

Introduction to 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine (CAS No. 2006183-09-9)

6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2006183-09-9, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both cyclopropylmethoxy and trifluoromethyl substituents in its molecular structure contributes to its distinct chemical behavior and reactivity, making it a valuable candidate for further research and development.

The compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their role in medicinal chemistry. Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine imparts unique pharmacological characteristics that make it particularly interesting for drug discovery efforts.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various disease pathways. The cyclopropylmethoxy moiety is known to enhance metabolic stability and binding affinity, while the trifluoromethyl group improves lipophilicity and binding interactions with biological targets. These features make 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine a promising lead compound for further optimization.

Recent studies have demonstrated the potential of this compound in modulating key enzymes involved in metabolic disorders. For instance, research has indicated that derivatives of this compound may exhibit inhibitory effects on enzymes such as Janus kinases (JAKs), which are implicated in inflammatory responses and autoimmune diseases. The structural features of 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine allow for selective binding to these targets, suggesting its utility in developing targeted therapies.

The synthesis of 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine involves multi-step organic reactions, including nucleophilic substitution and cross-coupling techniques. The introduction of the cyclopropylmethoxy group requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions, have been employed to streamline the synthesis process and improve efficiency.

The trifluoromethyl group is another critical feature that influences the pharmacokinetic properties of the compound. This substituent enhances binding affinity by increasing lipophilicity and reducing metabolic degradation. Additionally, trifluoromethyl groups are known to improve drug-like properties, making 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine a suitable candidate for further development into a clinical candidate.

In vitro studies have shown that 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine exhibits promising activity against various biological targets. These studies have provided insights into its mechanism of action and potential therapeutic applications. For example, preliminary data suggest that this compound may interfere with signaling pathways involved in cancer cell proliferation and survival. Further investigation is warranted to fully elucidate its pharmacological profile.

The development of novel pharmaceuticals relies heavily on the availability of high-quality starting materials and intermediates. 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine serves as a valuable building block for synthesizing more complex molecules with enhanced biological activity. Its unique structural features make it a versatile scaffold for drug discovery efforts aimed at addressing unmet medical needs.

The future prospects for 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine are promising, with ongoing research focused on optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the translation of this compound from laboratory research to clinical use. As our understanding of disease mechanisms continues to evolve, compounds like 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine will play a crucial role in developing innovative treatments.

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